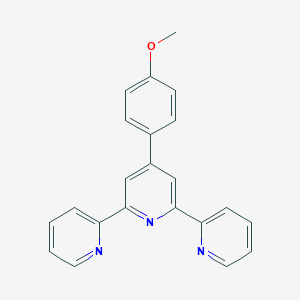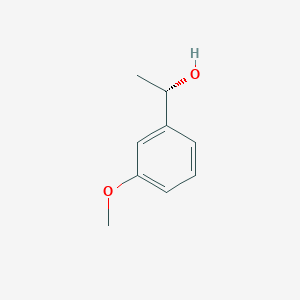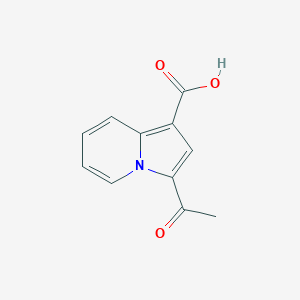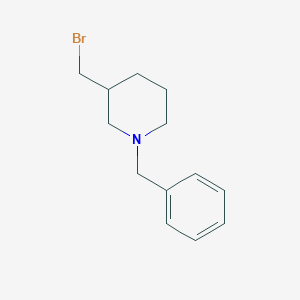![molecular formula C7H5ClN2O B170136 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one CAS No. 136888-12-5](/img/structure/B170136.png)
6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one
描述
6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one is a heterocyclic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . This compound is characterized by a pyrrolo[3,2-B]pyridine core structure, which is a fused bicyclic system containing nitrogen atoms. The presence of a chlorine atom at the 6-position and a carbonyl group at the 2-position further defines its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl group at the 2-position can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-B]pyridin-2-one derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized derivatives .
科学研究应用
6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用机制
The mechanism of action of 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
相似化合物的比较
Similar Compounds
- 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one
- 5-Fluoro-2-hydroxy-3-nitropyridine
- 2-Chloro-5-fluoro-3-nitropyridine
Uniqueness
6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carbonyl group. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorine atom at the 6-position allows for selective substitution reactions, while the carbonyl group at the 2-position enables various oxidation and reduction reactions .
属性
IUPAC Name |
6-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOHTVGXLOSROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440656 | |
| Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136888-12-5 | |
| Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2R,3S)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B170077.png)

![1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B170083.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)
![1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B170085.png)


